molecular formula C8H5Cl2FO2 B12105825 Methyl 4,5-dichloro-2-fluorobenzoate

Methyl 4,5-dichloro-2-fluorobenzoate

Cat. No.: B12105825
M. Wt: 223.02 g/mol
InChI Key: BVXLFQKQGPBVTJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloro-2-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4,5-dichloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Methyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-2-fluorobenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding carboxylic acid and methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dichloro-2-fluorobenzoate is unique due to the specific positions of the chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H5Cl2FO2

Molecular Weight

223.02 g/mol

IUPAC Name

methyl 4,5-dichloro-2-fluorobenzoate

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3

InChI Key

BVXLFQKQGPBVTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)Cl

Origin of Product

United States

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